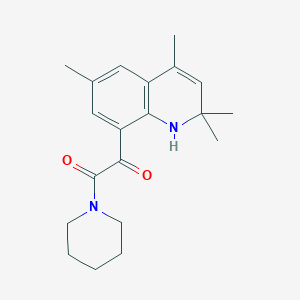![molecular formula C20H24N2O3S B14940352 N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide](/img/structure/B14940352.png)
N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the 4-methoxyphenyl-2-oxoethyl intermediate: This can be achieved through the reaction of 4-methoxybenzaldehyde with an appropriate reagent such as ethyl acetoacetate under basic conditions.
Synthesis of the tetrahydro-2H-thiopyran-4-yl intermediate: This involves the cyclization of a suitable precursor, such as 4-(1H-pyrrol-1-yl)butan-1-ol, using a sulfur source and a cyclization agent.
Coupling of the intermediates: The final step involves coupling the two intermediates under conditions that promote amide bond formation, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carboxyl group under strong oxidative conditions.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Formation of 4-hydroxyphenyl or 4-carboxyphenyl derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide is not fully understood, but it is believed to interact with specific molecular targets in biological systems. Potential pathways include:
Enzyme inhibition: Binding to and inhibiting the activity of key enzymes involved in metabolic pathways.
Receptor modulation: Interacting with cell surface receptors to modulate signal transduction pathways.
DNA interaction: Binding to DNA and affecting gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-(4-hydroxyphenyl)-2-oxoethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide
- N-[2-(4-chlorophenyl)-2-oxoethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide
- N-[2-(4-nitrophenyl)-2-oxoethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide
Uniqueness
N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide is unique due to the presence of both methoxy and pyrrole groups, which can impart distinct chemical and biological properties. This combination of functional groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C20H24N2O3S |
|---|---|
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(4-pyrrol-1-ylthian-4-yl)acetamide |
InChI |
InChI=1S/C20H24N2O3S/c1-25-17-6-4-16(5-7-17)18(23)15-21-19(24)14-20(8-12-26-13-9-20)22-10-2-3-11-22/h2-7,10-11H,8-9,12-15H2,1H3,(H,21,24) |
Clave InChI |
OXLCUWDEPHFRMT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)CNC(=O)CC2(CCSCC2)N3C=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(cyclopentylamino)-5-(3-thienyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14940270.png)
![2-methyl-5-(naphthalen-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14940282.png)
![N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B14940286.png)

![4-Amino-1-(4-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B14940292.png)
![ethyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B14940305.png)
![Tetramethyl 6'-[(3,4-dichlorophenyl)carbamoyl]-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B14940310.png)
![(1E)-8-ethoxy-1-[(4-ethoxyphenyl)imino]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14940322.png)
![8-Methoxy-4,4-dimethyl-6-[(2-pyrimidinylsulfanyl)methyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione](/img/structure/B14940327.png)
![2-methyl-5-oxo-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B14940334.png)
![Methyl 2-[2-{[5-(4-methoxybenzyl)-1,3,5-triazinan-2-yliden]amino}-4-oxo-1,3-thiazol-5(4H)-yliden]acetate](/img/structure/B14940338.png)
![1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)octan-1-one](/img/structure/B14940342.png)
![8-methyl-N-(2-methylphenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B14940347.png)
![4-amino-1-(3-fluorophenyl)-7-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B14940354.png)
